1H-Indole-3-acetic acid, 2-acetyl-
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Overview
Description
1H-Indole-3-acetic acid, 2-acetyl- is a derivative of indole, a significant heterocyclic system found in natural products and drugs. This compound is a monocarboxylic acid where one of the methyl hydrogens has been replaced by a 1H-indol-3-yl group. It plays a crucial role in regulating tissue differentiation, apical dominance, and responses to light, gravity, and pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1H-Indole-3-acetic acid, 2-acetyl-, often involves the reaction of indole with glycolic acid, followed by filtration, washing with cold water, and drying . Another method includes the use of dicyclohexylcarbodiimide (DCCI)-activated condensation of indole-3-acetic acid with L-amino acid esters, followed by base saponification to remove ester-protecting groups .
Industrial Production Methods: Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3-acetic acid, 2-acetyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitro groups, using catalysts like p-toluenesulfonic acid in toluene.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
1H-Indole-3-acetic acid, 2-acetyl- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and pharmaceuticals.
Industry: Utilized in the production of plant growth regulators and other agricultural chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetic acid, 2-acetyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to protein complexes composed of ubiquitin-activating enzymes, ubiquitin-conjugating enzymes, and ubiquitin ligases, leading to the ubiquitination of target proteins.
Pathways Involved: It regulates various signaling pathways related to cell division, elongation, and differentiation, contributing to its role as a plant hormone and growth regulator.
Comparison with Similar Compounds
Indole-3-acetic acid: A well-known plant hormone with similar biological activities.
Indole-3-butyric acid: Another plant growth regulator with comparable effects on plant development.
Indole-3-carbinol: Known for its anticancer properties and use in dietary supplements.
Uniqueness: 1H-Indole-3-acetic acid, 2-acetyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to regulate a wide range of physiological processes in plants and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
CAS No. |
91569-49-2 |
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Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-(2-acetyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C12H11NO3/c1-7(14)12-9(6-11(15)16)8-4-2-3-5-10(8)13-12/h2-5,13H,6H2,1H3,(H,15,16) |
InChI Key |
FRORHXIYZWBJHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2N1)CC(=O)O |
Origin of Product |
United States |
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